

Clarifying the Target of MGL-IN-1

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Compound Focus: Mgl-IN-1

Cat. No.: S11181089

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It is essential to distinguish between the two different targets referred to as "MGL":

Target	Full Name	Function	Relevance to MGL-IN-1
MAGL (or MGL)	Monoacylglycerol Lipase	A serine hydrolase that breaks down endocannabinoids [1] [2].	Relevant. MGL-IN-1 is a potent and selective irreversible inhibitor of this enzyme [3].
MGL (or MGL1/2)	Macrophage Galactose-type C-type Lectin (CLEC10A/CD301)	A pattern recognition receptor on immune cells that binds carbohydrates [4] [5] [6].	Not relevant. The search results for this immune receptor are unrelated to the compound MGL-IN-1 [4] [5] [6].

The subsequent information and proposed protocols will focus on **MGL-IN-1** as a Monoacylglycerol Lipase (MAGL) inhibitor.

Available Data on MGL-IN-1

The search results provide very limited specific data for **MGL-IN-1**. The quantitative information available is summarized in the table below.

Parameter	Value	Details
CAS Number	1881244-28-5	--
Molecular Weight	463.46 g/mol	Formula: C ₂₄ H ₂₂ FN ₅ O ₄ [3]
Biological Activity	Potent, selective irreversible MAGL inhibitor [3].	--
In vitro IC ₅₀ (MAGL)	The specific value is not listed in the search results.	Cited as "potent" with high membrane permeability and brain penetrant properties [3].
In vitro IC ₅₀ (FAAH)	2.88 μM (Cell-free assay using recombinant human FAAH) [3].	Demonstrates selectivity over the related enzyme Fatty Acid Amide Hydrolase (FAAH).
In vitro IC ₅₀ (CB1/CB2)	> 10 μM (Assay in HEK293 cells) [3].	Shows no significant activity on cannabinoid receptors CB1 and CB2 at tested concentrations.

Proposed Experimental Protocols

As detailed protocols for **MGL-IN-1** were not found in the search results, the following sections outline general experimental approaches for characterizing a MAGL inhibitor, adapted from standard methodologies [2].

In Vitro MAGL Enzymatic Activity Assay

This protocol is used to determine the inhibitor's potency (IC₅₀ value).

- **Objective:** To quantify the inhibition of MAGL enzymatic activity by **MGL-IN-1** in a cell-free system.
- **Materials:**
 - Recombinant human or rodent MAGL enzyme.
 - **MGL-IN-1** (prepared as a stock solution in DMSO).
 - Substrate: e.g., fluorescent MAGL substrate (like 4-nitrophenyl acetate) or a radioactive substrate (like 2-oleoyl[³H]glycerol).
 - Assay buffer (e.g., Tris-HCl, pH 7.2-8.0).

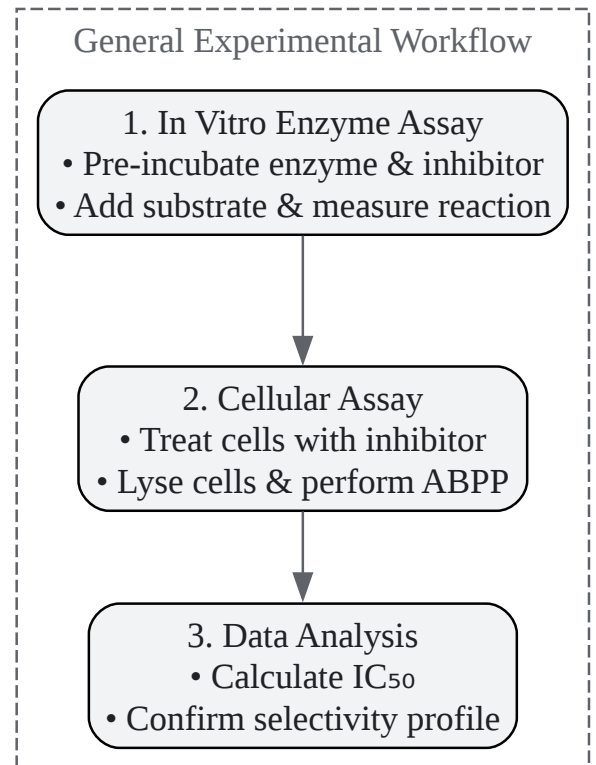
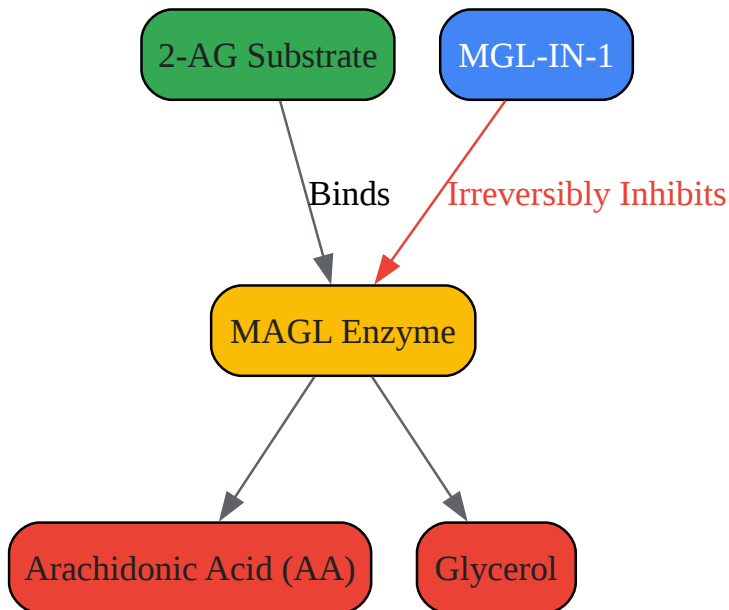
- Microplates and a plate reader (or scintillation counter).
- **Procedure:**
 - **Enzyme-Inhibitor Pre-incubation:** Dilute **MGL-IN-1** to a series of concentrations in assay buffer. Add the MAGL enzyme to each concentration and incubate for 15-30 minutes at room temperature to allow irreversible inhibition.
 - **Reaction Initiation:** Add the chosen substrate to the mixture to start the enzymatic reaction.
 - **Reaction Termination:** Stop the reaction after a fixed time (e.g., 30 mins) by adding a stop solution (e.g., an organic solvent or alkaline solution).
 - **Signal Detection:** Measure the product formation (e.g., fluorescence, absorbance, or radioactivity).
 - **Data Analysis:** Calculate the percentage of residual enzyme activity at each inhibitor concentration relative to a vehicle (DMSO) control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement and Selectivity

This protocol assesses the ability of **MGL-IN-1** to engage its target in a cellular context and its selectivity over other serine hydrolases.

- **Objective:** To confirm cellular activity and selectivity using Activity-Based Protein Profiling (ABPP) [2].
- **Materials:**
 - Cell line expressing MAGL (e.g., HeLa, HEK293).
 - **MGL-IN-1.**
 - Broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-rhodamine).
 - Lysis buffer, SDS-PAGE equipment, and a fluorescence gel scanner.
- **Procedure:**
 - **Cell Treatment:** Treat cells with various concentrations of **MGL-IN-1** or vehicle for a set time.
 - **Cell Lysis:** Harvest and lyse the cells.
 - **Probe Labeling:** Incubate the lysates with the FP-rhodamine probe. The probe will covalently label the active sites of most serine hydrolases.
 - **Separation and Detection:** Run the labeled lysates on an SDS-PAGE gel and visualize with a fluorescence scanner.
 - **Data Analysis:** Selective MAGL inhibition is demonstrated by the loss of the MAGL band in a dose-dependent manner, while the activity of other serine hydrolases remains unchanged.

The diagram below illustrates the core mechanism of MAGL and the experimental workflow for inhibitor testing.



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Application Notes for MGL-IN-1

- **Mechanism of Action:** **MGL-IN-1** acts as an irreversible inhibitor, forming a stable covalent bond with the catalytic serine (Ser122) of MAGL [3] [2]. This leads to sustained elevation of 2-AG levels and a reduction in arachidonic acid, offering potential therapeutic effects in pain, inflammation, and neurodegeneration [2].
- **Selectivity Profile:** While **MGL-IN-1** is designed to be selective for MAGL, its activity ($IC_{50} > 10 \mu M$) against CB1 and CB2 receptors is minimal. However, it shows some cross-reactivity with FAAH ($IC_{50} 2.88 \mu M$), which should be considered when interpreting in vivo data [3].
- **Solubility and Formulation:** For in vitro assays, **MGL-IN-1** has good solubility in DMSO (up to 62.5 mg/mL). For in vivo studies, it can be formulated in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3].

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